Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:
- A 3,4-dichlorobenzylidene substituent at position 2.
- A benzyl ester group at position 4.
- A thiophen-2-yl moiety at position 3.
- A rigid thiazolo[3,2-a]pyrimidine core.
Properties
CAS No. |
617696-96-5 |
|---|---|
Molecular Formula |
C26H18Cl2N2O3S2 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
benzyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H18Cl2N2O3S2/c1-15-22(25(32)33-14-16-6-3-2-4-7-16)23(20-8-5-11-34-20)30-24(31)21(35-26(30)29-15)13-17-9-10-18(27)19(28)12-17/h2-13,23H,14H2,1H3/b21-13+ |
InChI Key |
GMDKTGQYNYMBJY-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, thiazole, and pyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining benzyl derivatives with thiazole and pyrimidine under acidic or basic conditions.
Cyclization: Formation of the thiazolopyrimidine ring system through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups such as dichlorobenzylidene and thienyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C26H18Cl2N2O3S and a molecular weight of 541.479 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for various biological activities. The presence of dichlorobenzylidene and thienyl groups enhances its pharmacological potential.
- Antimicrobial Properties : Compounds with similar thiazolo-pyrimidine structures have demonstrated antimicrobial activity. Research indicates that derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .
- Anticancer Activity : The thiazolo-pyrimidine scaffold has been associated with anticancer properties. Studies show that modifications to this scaffold can lead to compounds that effectively target cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, related compounds have shown promise as inhibitors of sodium-dependent glucose cotransporters (SGLT), which are crucial in diabetes treatment .
Case Studies
- Antimicrobial Efficacy : A study on thiazolo-pyrimidine derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria. The synthesized compound showed minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines indicated that derivatives of thiazolo-pyrimidines could inhibit tumor growth significantly. The mechanism involved the downregulation of key survival pathways in cancer cells .
Mechanism of Action
The mechanism of action of Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition: Inhibiting the activity of specific enzymes or receptors.
Activation: Activating specific signaling pathways.
Binding: Binding to specific molecular targets to modulate their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzylidene Group
Key analogues differ in the benzylidene substituent, altering electronic, steric, and solubility properties.
Table 1: Substituent Comparison
Key Findings :
Ester Group Modifications
The benzyl ester in the target compound contrasts with ethyl esters in analogues (e.g., ), impacting pharmacokinetics:
- Benzyl esters are more lipophilic, favoring blood-brain barrier penetration.
Key Findings :
Crystallographic and Solid-State Properties
Table 3: Crystallographic Data
Biological Activity
Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, supported by relevant research findings.
Structural Characteristics
The compound features a thiazolo-pyrimidine core with significant substitutions including:
- A benzylidene group with dichlorobenzene substitutions.
- A thienyl moiety which may enhance its reactivity and biological interactions.
The molecular formula is with a molecular weight of approximately .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.
- Introduction of the benzylidene group via condensation reactions with 3,4-dichlorobenzaldehyde.
- Final modifications to enhance yield and purity .
Anticancer Activity
Research indicates that compounds within this structural class exhibit significant anticancer properties. Specifically:
- They act as inhibitors of protein kinases , particularly casein kinase 2 (CK2), which is implicated in various cancer pathways.
- Studies have shown anti-proliferative effects against multiple cancer cell lines and the ability to induce apoptosis in resistant cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro studies suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Similar compounds have demonstrated effectiveness against resistant strains such as Staphylococcus aureus and E. coli .
Other Biological Activities
Additional studies have highlighted various other biological activities associated with thiazolo-pyrimidine derivatives:
- Anti-inflammatory : Some derivatives show promising results in reducing inflammation markers.
- Analgesic : Certain compounds have been noted for their pain-relieving properties.
- Antioxidant : The presence of thienyl groups may contribute to antioxidant activity .
Case Studies and Research Findings
A selection of notable studies on related compounds includes:
| Study | Findings |
|---|---|
| Viveka et al. (2012) | Investigated the synthesis and biological evaluation of thiazolo-pyrimidines with significant antimicrobial and anti-inflammatory activities. |
| Ghorab et al. (2000) | Reported on the antimicrobial efficacy of thiazolopyrimidine derivatives against various pathogens. |
| Sayed et al. (2006) | Evaluated the antitumor potential of similar compounds, noting their ability to inhibit cell proliferation effectively. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can they be adapted for the target compound?
- Methodological Answer : A common approach involves cyclocondensation of thiouracil derivatives with aromatic aldehydes in the presence of chloroacetic acid and sodium acetate under reflux conditions (acetic anhydride/acetic acid solvent system) . For the target compound, substituting 3,4-dichlorobenzaldehyde into this protocol may yield the desired benzylidene moiety. Optimization of reaction time (typically 2–12 hours) and temperature (80–120°C) is critical to avoid side products. Post-synthesis purification via column chromatography or crystallization (e.g., DMF/water mixtures) is advised .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of the target compound?
- Methodological Answer :
- 1H NMR : The (2E)-configuration of the benzylidene group is confirmed by a singlet for the =CH proton at δ 7.94–8.01 ppm, with coupling constants (J) > 12 Hz indicative of trans geometry .
- 13C NMR : The carbonyl (C=O) of the thiazolo[3,2-a]pyrimidine core appears at ~165–171 ppm, while the ester carboxylate resonates at ~167–171 ppm .
- IR : Strong absorption bands at ~1710–1740 cm⁻¹ (ester C=O) and ~1650–1680 cm⁻¹ (thiazolo C=O) validate functional groups .
- MS : Molecular ion peaks (e.g., m/z 386–403 for analogues) should align with the calculated molecular weight .
Q. What crystallographic parameters are critical for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. Key parameters include:
- Space group (e.g., P1 or P21/n for similar derivatives) .
- Unit cell dimensions : For example, monoclinic systems (β ≈ 96–101°) with Z = 4–8 .
- Intermolecular interactions : Hydrogen bonds (C–H···O/N) and π-π stacking (3.5–4.0 Å) stabilize the lattice .
Advanced Research Questions
Q. How can substituents on the benzylidene and thiophenyl groups influence the compound’s bioactivity and crystallinity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., 3,4-dichloro) enhance electrophilicity, potentially increasing reactivity in biological assays.
- Thiophenyl groups contribute to π-stacking interactions, affecting solubility and crystal packing .
- Comparative crystallographic studies (e.g., R-factors = 0.044–0.178) reveal that bulky substituents reduce symmetry, leading to triclinic systems .
Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data for stereoisomers?
- Methodological Answer :
- SC-XRD : Unambiguously assigns stereochemistry (e.g., (2E) vs. (2Z)) via torsion angles and bond lengths .
- Dynamic NMR : Detects isomerization barriers in solution (e.g., coalescence temperatures for =CH protons) .
- Theoretical calculations : Density Functional Theory (DFT) optimizes geometries to validate experimental data .
Q. How can intermolecular interactions be engineered to improve the compound’s thermal stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
